molecular formula C31H38N2O6 B13646484 1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylicacid

1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylicacid

Cat. No.: B13646484
M. Wt: 534.6 g/mol
InChI Key: ILYBHHGGWOXDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a cyclopropane-1-carboxylic acid core modified with dual protective groups: a tert-butoxycarbonyl (Boc) group on the azepane ring and a 9-fluorenylmethoxycarbonyl (Fmoc) group on the amino-methyl substituent. Its molecular formula is C32H36N2O6S (MW: 576.703 g/mol, CAS: 2138218-49-0), as confirmed by commercial catalog entries . The cyclopropane ring enhances conformational rigidity, which may improve binding specificity in target interactions .

Properties

Molecular Formula

C31H38N2O6

Molecular Weight

534.6 g/mol

IUPAC Name

1-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C31H38N2O6/c1-30(2,3)39-28(36)32-17-9-8-10-21(18-32)33(20-31(15-16-31)27(34)35)29(37)38-19-26-24-13-6-4-11-22(24)23-12-5-7-14-25(23)26/h4-7,11-14,21,26H,8-10,15-20H2,1-3H3,(H,34,35)

InChI Key

ILYBHHGGWOXDBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)N(CC2(CC2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves a multi-step process combining:

  • Protection of amine groups using tert-butoxycarbonyl (Boc) and 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) groups.
  • Functionalization of the azepane ring at the 3-position.
  • Attachment of the cyclopropane-1-carboxylic acid moiety via an amino-methyl linkage.

The key synthetic steps can be summarized as follows:

Step Description Reagents/Conditions
1 Boc-protection of azepan-3-amine Boc$$_2$$O, base (e.g., triethylamine), solvent (e.g., dichloromethane)
2 Fmoc-protection of amino group Fmoc-Cl, base (e.g., Na$$2$$CO$$3$$), solvent (e.g., dioxane/water)
3 Coupling of protected azepane derivative with cyclopropane-1-carboxylic acid Peptide coupling reagents (e.g., EDCI, HOBt), base, solvent (e.g., DMF)
4 Purification and isolation of the final compound Chromatography (e.g., silica gel column), crystallization

This approach aligns with standard protocols for preparing N-Boc and N-Fmoc protected amino acid derivatives, adapted for the azepane and cyclopropane framework.

Detailed Reaction Conditions

  • Boc Protection : The azepan-3-amine is reacted with di-tert-butyl dicarbonate (Boc$$_2$$O) in an aprotic solvent such as dichloromethane under basic conditions (triethylamine or sodium bicarbonate) at 0–25°C for several hours to yield the Boc-protected intermediate.

  • Fmoc Protection : The amino group is protected by treatment with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in a biphasic system (dioxane/water) buffered with sodium carbonate at 0–10°C to minimize side reactions.

  • Coupling Reaction : The Boc-protected azepane derivative is coupled with cyclopropane-1-carboxylic acid using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of hydroxybenzotriazole (HOBt) to enhance coupling efficiency and suppress racemization. The reaction is typically performed in dimethylformamide (DMF) or dichloromethane at 0–25°C.

  • Purification : The crude product is purified by silica gel chromatography using gradients of ethyl acetate and hexanes or by recrystallization from suitable solvents.

Analytical Data and Yields

Parameter Data
Purity >95% by HPLC
Yield 60–75% overall yield depending on scale and conditions
Physical State White to off-white solid
Storage Conditions Sealed container, dry, 2–8°C

Analytical characterization includes NMR spectroscopy, mass spectrometry, and HPLC purity analysis to confirm structure and purity.

Comparative Analysis with Related Compounds

The preparation strategy for this compound shares similarities with other Fmoc/Boc protected amino acid derivatives such as:

These comparisons highlight the versatility of Boc and Fmoc protection in synthesizing complex amino acid derivatives with cyclic backbones, facilitating peptide synthesis and medicinal chemistry applications.

Summary Table of Preparation Methods

Step Reagents/Conditions Purpose Notes
Boc Protection Boc$$_2$$O, triethylamine, DCM, 0–25°C Protect azepan-3-amine Avoid moisture
Fmoc Protection Fmoc-Cl, Na$$2$$CO$$3$$, dioxane/water, 0–10°C Protect amino group Low temperature to reduce side reactions
Coupling EDCI, HOBt, DMF, 0–25°C Form amide bond with cyclopropane-1-carboxylic acid Use dry solvents
Purification Silica gel chromatography, recrystallization Isolate pure product Confirm purity by HPLC

Chemical Reactions Analysis

Types of Reactions

1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the azepane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential role in biological systems and interactions with proteins.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic Acid (CAS: 88950-64-5)

  • Molecular Formula: C9H15NO4 (MW: 201.22 g/mol)
  • Structural Differences: Lacks the azepane and Fmoc groups, simplifying its scaffold to a Boc-protected cyclopropane amino acid.
  • Applications : Primarily used as a building block for cyclic peptides and enzyme inhibitors due to its rigid cyclopropane backbone .
  • Synthesis : Typically prepared via cyclopropanation of allyl esters followed by Boc protection, contrasting with the multi-step coupling required for the target compound .

1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic Acid (CAS: 2219379-46-9)

  • Molecular Formula: C24H25NO4 (MW: 391.46 g/mol)
  • Structural Differences : Replaces the azepane ring with a piperidine ring and omits the Boc group.
  • Applications : Used in peptide modifications where piperidine’s six-membered ring provides different steric and electronic effects compared to azepane .

3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic Acid (CAS: 1935557-50-8)

  • Molecular Formula: C20H19NO4 (MW: 337.38 g/mol)
  • Structural Differences : Substitutes cyclopropane with a cyclobutane ring, increasing ring strain and conformational flexibility.
  • Research Findings : Cyclobutane derivatives exhibit improved metabolic stability in preclinical studies compared to cyclopropane analogs, though synthesis yields are lower .

Data Table: Key Comparative Properties

Compound Name Molecular Formula MW (g/mol) CAS Number Key Functional Groups Applications References
Target Compound C32H36N2O6S 576.703 2138218-49-0 Boc, Fmoc, Azepane, Cyclopropane Peptide synthesis, drug discovery
1-[(tert-Boc)amino]cyclopropanecarboxylic Acid C9H15NO4 201.22 88950-64-5 Boc, Cyclopropane Enzyme inhibitors
1-(Fmoc-piperidin-4-yl)cyclopropane-1-carboxylic Acid C24H25NO4 391.46 2219379-46-9 Fmoc, Piperidine, Cyclopropane Conformational studies
3-Fmoc-aminocyclobutane-1-carboxylic Acid C20H19NO4 337.38 1935557-50-8 Fmoc, Cyclobutane Metabolic stabilization

Biological Activity

1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylic acid is a complex organic compound with a molecular formula of C31H38N2O6C_{31}H_{38}N_{2}O_{6} and a molecular weight of approximately 534.6 g/mol. This compound features unique structural elements, including a cyclopropane ring, an azepane ring, and fluorenylmethoxycarbonyl groups, which contribute to its potential biological activity.

Structural Characteristics

FeatureDescription
Molecular FormulaC31H38N2O6C_{31}H_{38}N_{2}O_{6}
Molecular Weight534.6 g/mol
Key Structural ComponentsCyclopropane ring, azepane ring, fluorenylmethoxycarbonyl groups

Biological Activity

The biological activity of this compound has not been extensively documented in the literature. However, compounds with similar structural motifs often exhibit significant biological properties. Potential activities may include:

  • Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell proliferation.
  • Antimicrobial Activity : The presence of specific functional groups may enhance interaction with microbial targets.
  • Enzyme Inhibition : The azepane ring could interact with various enzymes, influencing their activity.

The mechanism of action for 1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylic acid is hypothesized to involve:

  • Binding to Biological Targets : The structural features allow for specific interactions with protein targets, potentially leading to altered enzymatic activity or receptor modulation.
  • Influence on Signaling Pathways : By affecting key signaling pathways, the compound may induce apoptosis in cancer cells or modulate immune responses.

Synthesis and Modification

The synthesis of this compound typically involves several steps:

  • Formation of the Azepane Ring : Utilizing tert-butoxycarbonyl protection to facilitate subsequent reactions.
  • Introduction of Cyclopropane and Carboxylic Acid Moieties : Employing standard organic synthesis techniques to construct the desired structure.

Synthetic Route Overview

StepDescription
Step 1: Azepane FormationProtect amine functionality using Boc group
Step 2: Cyclopropane AdditionReact intermediates under controlled conditions
Step 3: Final ModificationIntroduce carboxylic acid group

Q & A

Q. What are the standard synthetic routes for this compound, and how is structural confirmation achieved?

The synthesis typically involves sequential protection/deprotection steps for the azepane and cyclopropane-carboxylic acid moieties. Key steps include:

  • Fmoc Protection : The azepane amine is protected using Fmoc-Cl under basic conditions (e.g., NaHCO₃) to prevent unwanted side reactions .
  • Cyclopropane Functionalization : Cyclopropane-1-carboxylic acid is activated via carbodiimide coupling (e.g., EDC/HOBt) for amide bond formation with the azepane intermediate .
  • Analytical Validation : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-performance liquid chromatography (HPLC) are used to confirm purity (>95%) and structural integrity .

Q. What are the recommended storage conditions to ensure compound stability?

Store at 2–8°C in inert, airtight containers to prevent hydrolysis of the tert-butoxycarbonyl (Boc) and Fmoc groups. Avoid exposure to moisture, strong acids/bases, and prolonged room-temperature handling .

Q. How do the Fmoc and Boc groups influence the compound's reactivity in peptide synthesis?

  • Fmoc Group : Protects amines during solid-phase peptide synthesis (SPPS) and is cleaved under mild basic conditions (e.g., piperidine) .
  • Boc Group : Provides acid-labile protection (removed with TFA) and stabilizes the azepane ring during coupling reactions .

Advanced Research Questions

Q. How can reaction yields be optimized when encountering conflicting data on regioselectivity?

Conflicting regioselectivity in cyclopropane functionalization may arise from steric hindrance or solvent effects. Strategies include:

  • Computational Modeling : Use density functional theory (DFT) to predict transition-state energies and identify favorable reaction pathways .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to improve solubility and reduce side reactions .
  • Heuristic Algorithms : Apply Bayesian optimization to iteratively adjust temperature, catalyst loading, and stoichiometry for maximum yield .

Q. What computational approaches predict the compound's interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations can model binding to enzymes (e.g., proteases) or receptors. Key parameters include:

  • Binding Affinity : Calculated using free-energy perturbation (FEP) or MM-PBSA methods .
  • Solvent Accessibility : Assess the cyclopropane ring's role in hydrophobic interactions using grid-based scoring .

Q. How can contradictory stability data (e.g., decomposition under varying pH) be reconciled?

Stability discrepancies often arise from differences in:

  • pH Conditions : Perform accelerated stability studies at pH 2–9 (37°C) to identify degradation pathways (e.g., Boc cleavage at low pH) .
  • Analytical Sensitivity : Use LC-MS to detect trace decomposition products (<0.1%) not observed in HPLC .

Q. What strategies address solubility challenges in aqueous buffers for in vitro assays?

  • Co-Solvent Systems : Use DMSO (≤10% v/v) or cyclodextrins to enhance solubility without denaturing proteins .
  • Prodrug Design : Modify the carboxylic acid group to a methyl ester for improved cell permeability, followed by enzymatic hydrolysis in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.